molecular formula C16H22N8O4 B11491292 methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11491292
M. Wt: 390.40 g/mol
InChI Key: SEJWVWJIIJAWRI-UHFFFAOYSA-N
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Description

METHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound features a triazole ring, a triazine ring, and morpholine groups, making it a unique and versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and acetylenes under controlled conditions.

    Formation of the Triazine Ring: This step involves the reaction of cyanuric chloride with morpholine under basic conditions to introduce the morpholine groups.

    Coupling Reactions: The triazole and triazine intermediates are then coupled using appropriate coupling agents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

METHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE stands out due to its combination of triazole and triazine rings, along with morpholine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H22N8O4

Molecular Weight

390.40 g/mol

IUPAC Name

methyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C16H22N8O4/c1-11-12(13(25)26-2)20-21-24(11)16-18-14(22-3-7-27-8-4-22)17-15(19-16)23-5-9-28-10-6-23/h3-10H2,1-2H3

InChI Key

SEJWVWJIIJAWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C(=O)OC

Origin of Product

United States

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